molecular formula C12H8Cl2O2S B3052157 Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- CAS No. 38980-51-7

Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]-

Cat. No.: B3052157
CAS No.: 38980-51-7
M. Wt: 287.2 g/mol
InChI Key: YKWDWSGYZBURDA-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- is an aromatic compound with the molecular formula C12H8Cl2O2S. It is characterized by the presence of a benzene ring substituted with a chlorine atom and a sulfonyl group attached to a 4-chlorophenyl group

Scientific Research Applications

Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- typically involves the sulfonylation of 1-chloro-2-nitrobenzene with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods: In an industrial setting, the production of Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted benzene derivatives.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of sulfide derivatives.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorine atoms may also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • Benzene, 1-chloro-4-[(chloromethyl)sulfonyl]-
  • Benzene, 1-chloro-2-ethyl-
  • Benzene, 1-chloro-4-(chloromethyl)-

Comparison: Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- is unique due to the presence of both chlorine and sulfonyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-chloro-2-(4-chlorophenyl)sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWDWSGYZBURDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344139
Record name 2,4'-Dichlorodiphenylsulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38980-51-7
Record name 2,4'-Dichlorodiphenylsulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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